molecular formula C8H15NO6 B154563 N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide CAS No. 1811-31-0

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No. B154563
CAS RN: 1811-31-0
M. Wt: 221.21 g/mol
InChI Key: MBLBDJOUHNCFQT-OSMVPFSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves radical cyclization reactions, which can be a key step in the construction of cyclic structures. In the study presented in paper , N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides were subjected to radical cyclization using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in boiling toluene. This process resulted in the formation of octahydroindole diones, which are valuable intermediates in the synthesis of various alkaloids. The reaction provided a general method to access 5-membered lactams, which are significant in the synthesis of complex natural products like alkaloids.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In paper , the structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined using a combination of elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. The compound crystallized in the monoclinic system, which provided insights into its three-dimensional arrangement and potential reactivity.

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives can lead to a variety of products depending on the reaction conditions and the structure of the starting materials. In the case of the compound studied in paper , the radical cyclization led to a diastereomeric mixture of octahydroindole diones. This demonstrates the complexity of chemical reactions involving acetamide derivatives and highlights the importance of controlling reaction conditions to achieve the desired outcome.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the crystal structure analysis performed in paper revealed that the compound crystallized in a specific space group, which can affect its melting point, solubility, and other physical properties. Additionally, Density Functional Theory (DFT) calculations were carried out to predict the NMR properties of the compound, which were then correlated with experimental results. This kind of analysis is essential for the characterization and application of new chemical entities.

Scientific Research Applications

Traditional Chinese Medicine Applications

N-acetyldopamine (NADA) derivatives, related to N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been isolated from Periostracum Cicadae, used in traditional Chinese medicine for treating throat soreness, hoarseness, itching, and spasms. These compounds' structures were established through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, CD spectra, and chemical evidence (Yang et al., 2015).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides, including variants of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been synthesized and found to act as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).

Analgesic Properties

Acetamide derivatives have been investigated for their potential analgesic properties against thermal, mechanical, and chemical nociceptive stimuli. These derivatives were found to significantly decrease acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Kaplancıklı et al., 2012).

Antioxidant Activity

Pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, as determined in vitro by various assays. These findings suggest the potential utility of these compounds in pharmacological applications targeting oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Bioactive Compounds

The synthesis of various acetamide derivatives has been explored for their potential in creating bioactive compounds, such as anticancer agents. These studies provide insights into the diverse chemical properties and applications of acetamide derivatives in drug development (Evren et al., 2019).

Molecular Structure and Synthetic Applications

The molecular structure and synthesis of various acetamide derivatives, including those similar to N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been studied for their potential applications in different scientific fields, from pharmacology to materials science (Bolte, 1994).

properties

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBDJOUHNCFQT-OSMVPFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

CAS RN

1811-31-0
Record name GalNAc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1811-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-β-D-galactosamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/833755V695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 2
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 4
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 5
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Reactant of Route 6
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.